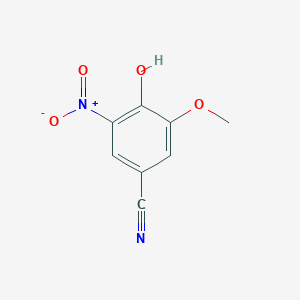

4-Hydroxy-3-methoxy-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-3-methoxybenzonitrile is an organic compound with the linear formula HOC6H3(OCH3)CN . It is used as a building block in organic synthesis . The compound is a beige crystalline powder .

Synthesis Analysis

The synthesis of 4-Hydroxy-3-methoxybenzonitrile can be carried out from vanillin through two steps of reaction . The first step involves the reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4) . The second step involves halogenation followed by nitrilization of the product with phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively . The yields of synthesis were 83% of white crystal of vanillyl alcohol and 36% of yellow crystal of 4-hydroxy-3-methoxybenzonitrile .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methoxybenzonitrile is represented by the SMILES string COc1cc(ccc1O)C#N . The InChI key for the compound is QJRWLNLUIAJTAD-UHFFFAOYSA-N . The compound has a molecular weight of 149.15 .Chemical Reactions Analysis

4-Hydroxy-3-methoxybenzonitrile on treatment with sodium perborate yields 4-hydroxy-3-methoxybenzamide . It was also used in the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane .Physical And Chemical Properties Analysis

4-Hydroxy-3-methoxybenzonitrile is a solid with a melting point of 85-87 °C (lit.) . The compound has a density of 1.5±0.1 g/cm3 . The boiling point is 288.9±30.0 °C at 760 mmHg . The compound has a flash point of 128.5±24.6 °C .Scientific Research Applications

Synthesis and Chemical Intermediates

Analytical Chemistry

In the field of analytical chemistry, derivatives of 4-hydroxy-3-methoxy-5-nitrobenzonitrile have been employed. Gu et al. (2021) found 4-hydroxy-3-nitrobenzonitrile to be a general-purpose matrix for the analysis of small organic, peptide, and protein molecules in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS) (Gu et al., 2021).

Biological and Pharmaceutical Research

The derivatives of this compound have been studied for their biological activities. For instance, Lucas (1971) explored the anthelmintic activity of nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile) against parasitic nematodes in ruminants (Lucas, 1971). Markus and Kwon (1994) investigated the in vitro metabolism of aromatic nitriles, including 4-nitrobenzonitrile, highlighting the metabolic pathways of these compounds in liver subcellular fractions (Markus & Kwon, 1994).

Material Science and Engineering

In material science, this compound derivatives find applications as well. Koprivova and Červený (2008) studied the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst, which has implications in material synthesis and chemical engineering (Koprivova & Červený, 2008).

Safety and Hazards

4-Hydroxy-3-methoxybenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is irritating to eyes, respiratory system, and skin . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of accidental ingestion, immediate medical assistance should be sought .

properties

IUPAC Name |

4-hydroxy-3-methoxy-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-14-7-3-5(4-9)2-6(8(7)11)10(12)13/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHLLYMATFMQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)

![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)

![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2654576.png)